molecular formula C10H16N2 B13257611 3-(3-Methylbutyl)pyridin-4-amine

3-(3-Methylbutyl)pyridin-4-amine

Cat. No.: B13257611
M. Wt: 164.25 g/mol
InChI Key: NWAFZUFKGKXNBH-UHFFFAOYSA-N
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Description

3-(3-Methylbutyl)pyridin-4-amine: is an organic compound that belongs to the class of pyridine derivatives It features a pyridine ring substituted with a 3-methylbutyl group at the third position and an amine group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methylbutyl)pyridin-4-amine typically involves the alkylation of pyridin-4-amine with 3-methylbutyl halides under basic conditions. One common method is as follows:

    Starting Materials: Pyridin-4-amine and 3-methylbutyl bromide.

    Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).

    Procedure: The mixture is heated to reflux for several hours, allowing the alkylation to occur.

    Purification: The product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methylbutyl)pyridin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction of the pyridine ring can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles, forming amides, sulfonamides, or other derivatives.

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: Pd/C, H2 gas

    Substitution: Acyl chlorides, sulfonyl chlorides

Major Products Formed

    Oxidation: Pyridine N-oxides

    Reduction: Reduced pyridine derivatives

    Substitution: Amides, sulfonamides

Scientific Research Applications

3-(3-Methylbutyl)pyridin-4-amine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound is explored for its potential in creating novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a ligand in the study of enzyme interactions and receptor binding.

    Industrial Applications: The compound is used in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(3-Methylbutyl)pyridin-4-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved can vary, but common targets include neurotransmitter receptors and ion channels.

Comparison with Similar Compounds

Similar Compounds

  • N-(pyridin-4-yl)pyridin-4-amine
  • 3-methyl-N-(pyridin-4-yl)pyridin-4-amine
  • 3-nitro-N-(pyridin-4-yl)pyridin-4-amine

Comparison

Compared to its analogs, 3-(3-Methylbutyl)pyridin-4-amine is unique due to the presence of the 3-methylbutyl group, which can influence its lipophilicity and binding affinity to biological targets. This structural variation can result in different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications.

Properties

Molecular Formula

C10H16N2

Molecular Weight

164.25 g/mol

IUPAC Name

3-(3-methylbutyl)pyridin-4-amine

InChI

InChI=1S/C10H16N2/c1-8(2)3-4-9-7-12-6-5-10(9)11/h5-8H,3-4H2,1-2H3,(H2,11,12)

InChI Key

NWAFZUFKGKXNBH-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCC1=C(C=CN=C1)N

Origin of Product

United States

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